molecular formula C25H24N2O3S3 B2359938 N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 923454-02-8

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2359938
CAS RN: 923454-02-8
M. Wt: 496.66
InChI Key: OOSWYZAGVMKKQO-UHFFFAOYSA-N
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Description

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as BMTB, is a compound that has been widely studied for its potential therapeutic applications. BMTB is a benzamide derivative that has been shown to have promising results in various scientific research studies.

Scientific Research Applications

Supramolecular Gelators

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is related to a series of N-(thiazol-2-yl) benzamide derivatives which have been investigated for their gelation behavior. This research aimed to understand the role of methyl functionality and non-covalent interactions in gelation. Two amides in this series demonstrated gelation towards ethanol/water and methanol/water mixtures with stability and low minimum gelator concentration. The structural analysis of these gelators showed helical assembly driven by π-π interaction and other molecular interactions (Yadav & Ballabh, 2020).

Anticancer Evaluation

Another application involves the synthesis and anticancer evaluation of related N-(thiazol-2-yl)benzamide derivatives. These compounds were tested against various cancer cell lines and showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than reference drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis of Novel Derivatives

Research has also been conducted on the synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. This involved the heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas, highlighting a novel approach to creating benzamide derivatives (Saeed & Rafique, 2013).

Synthesis of Complexes

Another study focused on synthesizing a compound related to N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide and its complexes with Ni and Pd. This research explored the structure and properties of these complexes, contributing to the understanding of their potential applications (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Antifungal Agents

The compound is also relevant to the synthesis of new antifungal agents. Research in this area involved the creation of benzamides and their derivatives, which were evaluated for their antifungal activity. Such studies expand the understanding of potential antifungal applications of these compounds (Narayana et al., 2004).

properties

IUPAC Name

N-benzyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S3/c1-17(2)33(29,30)21-12-9-19(10-13-21)24(28)27(16-18-7-5-4-6-8-18)25-26-22-14-11-20(31-3)15-23(22)32-25/h4-15,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSWYZAGVMKKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

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